molecular formula C14H9ClF3NO3 B600897 rac 8-Hydroxy Efavirenz CAS No. 205754-32-1

rac 8-Hydroxy Efavirenz

Cat. No. B600897
CAS RN: 205754-32-1
M. Wt: 331.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac 8-Hydroxy Efavirenz” is a metabolite of Efavirenz , a nonnucleoside HIV-1 reverse transcriptase inhibitor . It is also known as 6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H5D4ClF3NO3 . It has a molecular weight of 335.70 .


Chemical Reactions Analysis

“this compound-d4” contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

“this compound” appears as a white to off-white solid . It has a molecular weight of 331.67 and a molecular formula of C14H9ClF3NO3 .

Scientific Research Applications

  • Activation of Cytochrome P450 46A1 : Rac 8-Hydroxy Efavirenz has been found to activate Cytochrome P450 46A1 (CYP46A1) in vitro. This enzyme is crucial in cholesterol hydroxylation in the brain. The activation depends on the hydroxylation position but not on the spatial configuration of the metabolites (Mast, Fotinich, & Pikuleva, 2022).

  • Association with Mood Changes in HIV Patients : The metabolism of Efavirenz to 8-Hydroxy Efavirenz has been linked to mood changes in HIV-infected patients. This suggests that monitoring the concentration of this metabolite could be crucial for therapeutic drug monitoring to control mood alterations (Grilo et al., 2016).

  • Effects on Brain Astrocytes : Chronic exposure of cultured brain astrocytes to Efavirenz and its primary metabolite, 8-Hydroxy Efavirenz, causes time- and concentration-dependent cell toxicity and stimulates glycolytic flux. This suggests potential long-term consequences of Efavirenz on brain cells (Arend, Rother, Stolte, & Dringen, 2016).

  • Synthesis of Efavirenz : A semi-continuous process has been developed to provide rac-Efavirenz with an overall yield of 45%, offering a streamlined approach for the synthesis of this crucial drug (Correia, Gilmore, McQuade, & Seeberger, 2015).

  • Influence on Metabolism in the Presence of CYP2A6 Impairment : Efavirenz metabolism in individuals with impaired CYP2A6 function shows significant variability. CYP2A6 is responsible for the 7-hydroxylation of Efavirenz, and its impairment can lead to high drug exposure (Iulio et al., 2009).

  • Stimulation of Glycolytic Flux in Astrocytes : 8-Hydroxy-efavirenz stimulates the glycolytic flux in astrocytes, which could contribute to adverse neurological side effects in patients treated with Efavirenz-containing medications (Brandmann, Nehls, & Dringen, 2013).

  • Inactivation of P450 2B6 : Metabolism of Efavirenz and 8-Hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms. This is crucial for understanding the drug metabolism and potential interactions (Bumpus, Kent, & Hollenberg, 2006).

Safety and Hazards

When handling “rac 8-Hydroxy Efavirenz”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

The primary target of rac 8-Hydroxy Efavirenz is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the reverse transcription of the viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

this compound, similar to its parent compound Efavirenz, inhibits the activity of the HIV-1 reverse transcriptase . It does this by noncompetitively binding to the catalytic site of the enzyme , thereby preventing the reverse transcription of the viral RNA into DNA .

Biochemical Pathways

this compound is a metabolite of Efavirenz, which is rapidly metabolized in the liver to 8-Hydroxy Efavirenz by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 . This metabolite can stimulate the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner .

Pharmacokinetics

The clearance of Efavirenz occurs predominantly via CYP2B6 to an 8-Hydroxy Efavirenz metabolite . There is also a subsequent pathway via CYP2A6 to a 7-Hydroxy Efavirenz metabolite . These metabolites are excreted predominantly in urine as glucuronides and to some extent as sulfate conjugates .

Result of Action

The inhibition of the HIV-1 reverse transcriptase by this compound results in the prevention of HIV replication . This leads to a decrease in the viral load and an increase in CD4 cell counts, thereby slowing the progression of HIV infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolic activity of the CYP enzymes can be affected by other substances, potentially leading to drug-drug interactions . Furthermore, the compound should be stored at -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

“rac 8-Hydroxy Efavirenz” interacts with various enzymes and proteins in biochemical reactions . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This interaction is not additive to that obtained for astrocytes treated with the respiratory chain inhibitor rotenone .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes . It influences cell function by stimulating the glycolytic flux in astrocytes . This alteration of astrocytic glucose metabolism could contribute to the adverse neurological side effects reported for patients chronically treated with Efavirenz-containing medications .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its interaction with cellular biomolecules . It does not affect mitochondrial respiration at a concentration of 10 μM, but both “this compound” and Efavirenz significantly lower the oxygen consumption by mitochondria isolated from cultured astrocytes at a concentration of 60 μM .

Temporal Effects in Laboratory Settings

The effects of “this compound” change over time in laboratory settings . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner

Dosage Effects in Animal Models

The effects of “this compound” in animal models vary with dosage

Metabolic Pathways

“this compound” is involved in various metabolic pathways . It is rapidly metabolized in the liver to its primary metabolite by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 .

properties

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVOMPCQLMFEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043213
Record name 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205754-32-1
Record name 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.